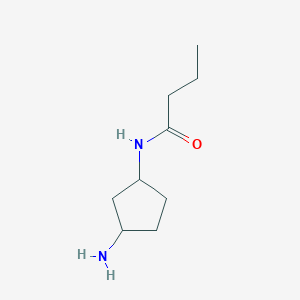
N-(3-Aminocyclopentyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Aminocyclopentyl)butanamide: is an organic compound with the molecular formula C9H18N2O It is a member of the amide family, characterized by the presence of an amide functional group (-CONH2)
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminocyclopentyl)butanamide typically involves the amidation reaction between a suitable amine and a carboxylic acid derivative. One common method is the reaction of 3-aminocyclopentylamine with butanoyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions:
Hydrolysis: N-(3-Aminocyclopentyl)butanamide can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions, depending on the desired substitution.
Major Products:
Hydrolysis: Butanoic acid and 3-aminocyclopentylamine.
Reduction: 3-aminocyclopentylbutylamine.
Substitution: Products vary based on the nucleophile used.
科学研究应用
Chemistry: N-(3-Aminocyclopentyl)butanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of amides on biological systems. It may serve as a model compound for understanding amide interactions in proteins and other biomolecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structure can be modified to create analogs with desired biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials where amide functionality is required.
作用机制
The mechanism of action of N-(3-Aminocyclopentyl)butanamide depends on its specific application. In general, amides can interact with various molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Butyramide: A simple amide with a similar structure but lacking the cyclopentyl and amino groups.
Acetamide: Another simple amide, smaller in size and with different reactivity.
Propionamide: Similar to butyramide but with one less carbon in the alkyl chain.
Uniqueness: N-(3-Aminocyclopentyl)butanamide is unique due to the presence of both a cyclopentyl ring and an amino group, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and interactions with biological targets compared to simpler amides.
属性
分子式 |
C9H18N2O |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
N-(3-aminocyclopentyl)butanamide |
InChI |
InChI=1S/C9H18N2O/c1-2-3-9(12)11-8-5-4-7(10)6-8/h7-8H,2-6,10H2,1H3,(H,11,12) |
InChI 键 |
OVCYXCKYVOLEKA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1CCC(C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


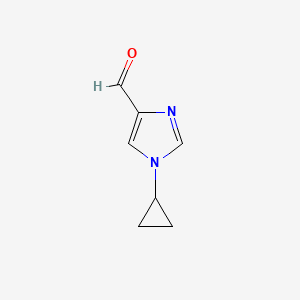
![1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro-](/img/structure/B13184615.png)
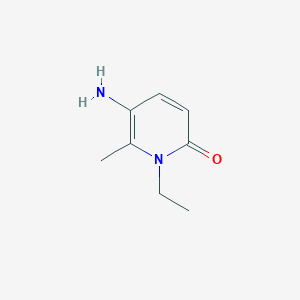
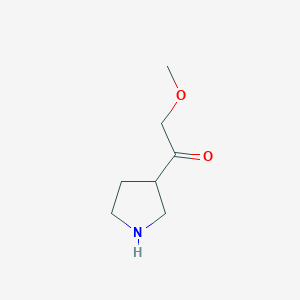
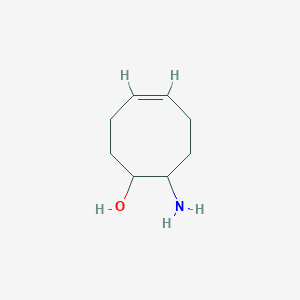
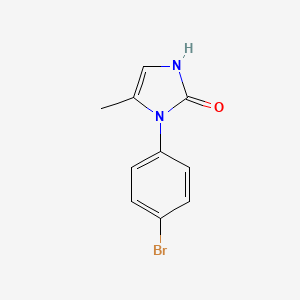
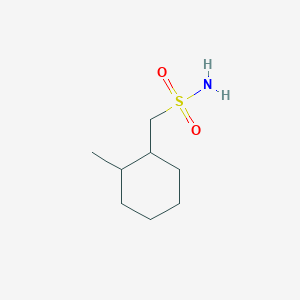
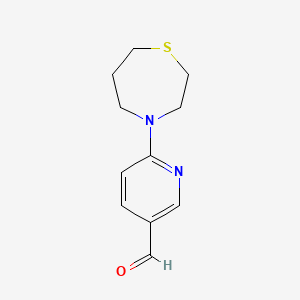
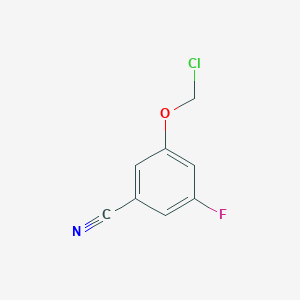
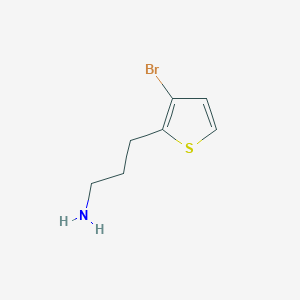
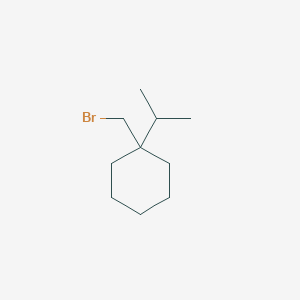
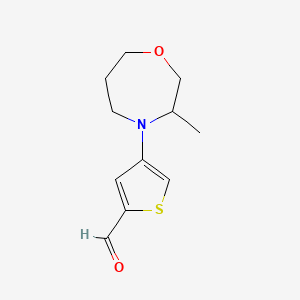
![2-[(2,6-Difluorophenyl)methyl]oxirane](/img/structure/B13184673.png)
![2-[(4-Methylphenyl)sulfonyl]cyclohexanamine](/img/structure/B13184674.png)
